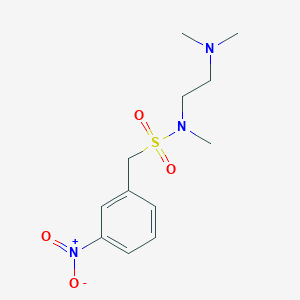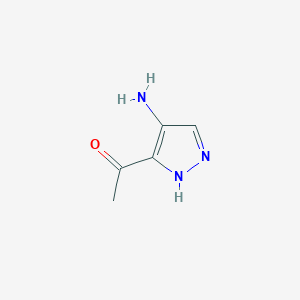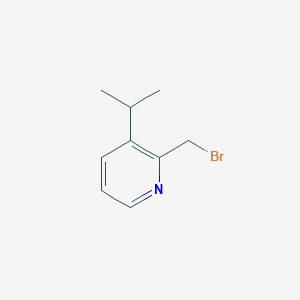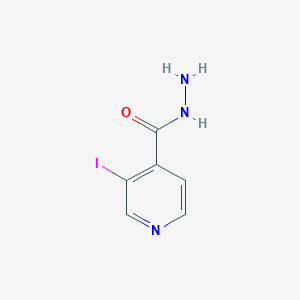
3-Iodoisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinoyl hydrazones These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Iodoisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
3-Iodoisonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for potential anticancer activities due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3-Iodoisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with enzymes involved in DNA replication and repair, contributing to its anticancer effects.
Comparison with Similar Compounds
Isoniazid: A well-known antituberculosis drug with a similar core structure but lacking the iodine atom.
Ethambutol: Another antituberculosis agent with a different mechanism of action.
Moxifloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: This structural feature distinguishes it from other isonicotinoyl hydrazones and contributes to its diverse biological activities .
Properties
Molecular Formula |
C6H6IN3O |
|---|---|
Molecular Weight |
263.04 g/mol |
IUPAC Name |
3-iodopyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H6IN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
InChI Key |
KTCUZCKBKGLULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


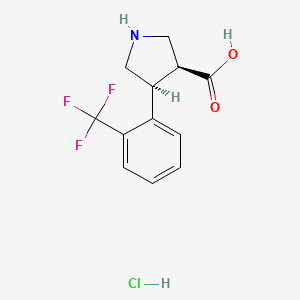
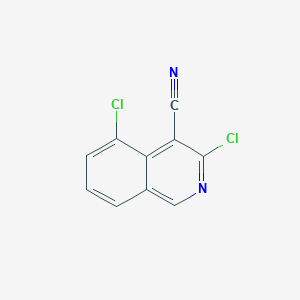

![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
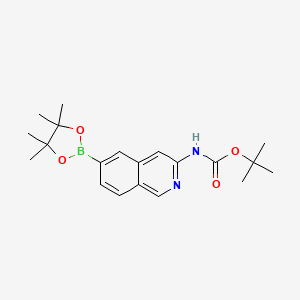
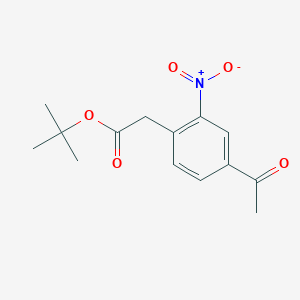
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
